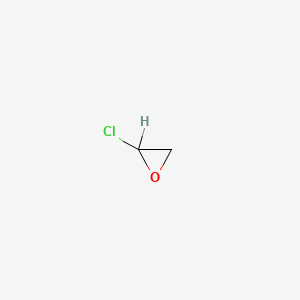

2-Chlorooxirane

Description

Structure

3D Structure

Properties

CAS No. |

7763-77-1 |

|---|---|

Molecular Formula |

C2H3ClO |

Molecular Weight |

78.5 g/mol |

IUPAC Name |

2-chlorooxirane |

InChI |

InChI=1S/C2H3ClO/c3-2-1-4-2/h2H,1H2 |

InChI Key |

WBNCHVFLFSFIGK-UHFFFAOYSA-N |

SMILES |

C1C(O1)Cl |

Canonical SMILES |

C1C(O1)Cl |

Synonyms |

2-chloroethylene oxide chloroethylene oxide chlorooxirane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chlorooxirane

Regioselective and Stereoselective Epoxidation Strategies

The selective synthesis of α-chloroepoxides, such as 2-chlorooxirane, presents a significant challenge in organic chemistry due to the electronic properties of the chlorinated alkene precursors. However, various strategies have been developed to control the regioselectivity and stereoselectivity of the epoxidation reaction.

Asymmetric Epoxidation Protocols

Asymmetric epoxidation represents a powerful tool for the synthesis of chiral epoxides, including this compound. These methods often employ chiral catalysts to induce enantioselectivity in the epoxidation of prochiral alkenes.

One of the most renowned methods is the Sharpless-Katsuki asymmetric epoxidation, which utilizes a titanium tartrate catalyst to epoxidize allylic alcohols with high enantioselectivity. rsc.orgwikipedia.org While broadly applicable, its specific use for this compound from a corresponding chlorinated allylic alcohol would be a tailored application. The stereochemical outcome of this reaction is predictable, allowing for the synthesis of a specific enantiomer of the resulting epoxide. wikipedia.orgmdpi.com

Another significant protocol is the Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes as catalysts. rsc.org This method is particularly effective for the epoxidation of cis-disubstituted and trisubstituted olefins. rsc.org Additionally, the Shi epoxidation, an organocatalytic approach, uses a chiral ketone to generate a chiral dioxirane (B86890) in situ, which then epoxidizes the alkene. wikipedia.org

The enzymatic oxidation of vinyl chloride is a biological pathway that produces this compound. acs.orgnih.gov This process, often mediated by cytochrome P450 enzymes, highlights a biocatalytic approach to the synthesis of this compound. mdpi.com

Influence of Chiral Catalysts and Auxiliaries on Stereocontrol

The stereochemical outcome of asymmetric epoxidation is directly influenced by the structure of the chiral catalyst or auxiliary employed. Chiral catalysts, such as those used in the Sharpless, Jacobsen, and Shi epoxidations, create a chiral environment around the alkene, favoring the formation of one enantiomer of the epoxide over the other. rsc.orgwikipedia.orggoogle.com

For instance, chiral metalloporphyrins have been investigated as catalysts for the enantioselective epoxidation of terminal olefins. rsc.org These catalysts can achieve high enantiomeric excess and turnover numbers. rsc.org The choice of the metal center, typically manganese or iron, and the design of the chiral porphyrin ligand are crucial for achieving high stereoselectivity. rsc.org

The use of chiral auxiliaries, which are temporarily attached to the substrate, can also direct the stereochemical course of the epoxidation. Although less common for simple epoxidations, this strategy is valuable in more complex syntheses.

Recent advancements have also explored the use of chiral diboranes as organocatalysts for the stereoselective polymerization of epoxides, which could have implications for the controlled synthesis of polymers derived from this compound. nih.gov

Synthesis via Halohydrin Cyclization

The synthesis of epoxides through the intramolecular cyclization of halohydrins is a classic and effective method. This approach involves the formation of a halohydrin intermediate, which is subsequently treated with a base to induce an intramolecular SN2 reaction, leading to the formation of the epoxide ring. youtube.com

In the context of this compound, this would involve the formation of a 2,2-dichloroethanol (B146553) or a related precursor. The key step is the deprotonation of the hydroxyl group by a base, creating an alkoxide that then displaces the adjacent chloride ion to form the oxirane ring. youtube.com The stereochemistry of the resulting epoxide is dependent on the stereochemistry of the halohydrin precursor.

Electrochemical Approaches to α-Haloepoxides

Electrochemical methods offer an alternative pathway for the synthesis of α-haloepoxides. These techniques can generate reactive intermediates under mild conditions, often avoiding the use of harsh chemical reagents.

One such approach involves the electroreductive cross-coupling of a trichloromethyl compound, like methyl trichloroacetate (B1195264), with an aldehyde. researchgate.net This reaction is believed to proceed through the formation of an α-chlorooxirane intermediate, which can then rearrange or be trapped. researchgate.netresearchgate.net The use of a sacrificial metal anode is often a key feature of these reactions. researchgate.net

Generation from Chlorinated Alkene Precursors and Related Routes

The direct epoxidation of vinyl chloride is a primary route to this compound. This transformation can be achieved using various oxidizing agents. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the epoxidation of alkenes. masterorganicchemistry.com The reaction is typically stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. masterorganicchemistry.com

The enzymatic oxidation of vinyl chloride by cytochrome P450 monooxygenases is a significant biological pathway that produces this compound. nih.govasm.org This metabolic activation is a key step in the mutagenicity of vinyl chloride. nih.gov

Synthetic methods can also involve the photochlorination of epoxyethane with reagents like tert-butyl hypochlorite (B82951) to yield this compound. asm.org Furthermore, the reaction of 2-(dichloromethylidene)-1,1,3,3-tetramethylindane with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) has been shown to proceed through a chlorooxirane intermediate. beilstein-journals.org

Novel and Emerging Synthetic Pathways for this compound and Derivatives

Research continues to explore new and more efficient methods for the synthesis of this compound and its derivatives. These emerging pathways often focus on improving selectivity, reducing waste, and utilizing more sustainable reagents.

Electrochemical methods are at the forefront of these developments, with ongoing research into novel electrode materials and reaction conditions to improve the efficiency and selectivity of α-haloepoxide synthesis. researchgate.net The cathodic addition of tetrachloromethane to carbonyl compounds is another electrochemical route that can lead to the formation of this compound precursors. researchgate.net

The development of new catalytic systems, including both metal-based and organocatalytic approaches, remains an active area of research. rsc.orgnih.gov The goal is to design catalysts that can achieve high enantioselectivity and turnover numbers for the epoxidation of challenging substrates like vinyl chloride.

Elucidation of Reactivity and Reaction Mechanisms of 2 Chlorooxirane

Nucleophilic Ring-Opening Reactions

The reaction of 2-chlorooxirane with various nucleophiles is a key aspect of its chemistry, leading to the formation of a diverse array of functionalized products. oup.com These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules. oup.comclockss.org

Regioselectivity and Stereoselectivity of Ring-Opening

The regioselectivity of the nucleophilic attack on the this compound ring is a critical consideration. In general, under basic or neutral conditions with strong nucleophiles, the reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less substituted carbon atom of the epoxide ring. youtube.com This preference is attributed to steric hindrance, where the less sterically encumbered carbon is more accessible to the incoming nucleophile. youtube.com For instance, the reaction of this compound with methoxide (B1231860) in methanol (B129727) results in the major product arising from attack at the less substituted carbon. youtube.com

However, the presence of the chlorine atom can influence the regioselectivity. In the context of its reaction with nucleic acids, this compound reacts with guanosine (B1672433) to form several adducts, indicating that both carbons of the oxirane ring can be subject to nucleophilic attack. nih.gov The formation of products such as 7-hydroxyethano-dGuo and N²,3-ε-dGuo highlights the complex reactivity of this compound with biological macromolecules. nih.gov

Stereoselectivity is another important feature of these ring-opening reactions. The SN2 attack inherently leads to an inversion of stereochemistry at the attacked carbon center. This stereospecificity is crucial in the synthesis of chiral molecules where control of the three-dimensional arrangement of atoms is paramount.

The regioselective ring-opening of 2,3-epoxy alcohols, which share structural similarities with this compound, has been extensively studied. clockss.org Reagents like titanium tetra-isopropoxide can direct the nucleophilic attack to the C-3 position, showcasing how catalysts can control the regiochemical outcome. clockss.org Similarly, the use of cerium(III) chloride has been shown to facilitate the regioselective ring-opening of epoxy alcohols to furnish chlorohydrins. thieme-connect.com

Kinetics and Thermodynamics of Nucleophilic Attack

The kinetics of nucleophilic attack on this compound are characteristic of a bimolecular reaction (SN2), where the rate of reaction is dependent on the concentration of both the epoxide and the nucleophile. wwnorton.com The transition state of this reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-oxygen bond of the epoxide ring. wwnorton.com

The thermodynamics of the reaction are generally favorable, driven by the release of ring strain in the three-membered epoxide ring. The high reactivity of epoxides is a direct consequence of this inherent strain. ebi.ac.uk Computational studies on the reaction of chloroethylene oxide with guanine (B1146940) have estimated the activation free energy to be approximately 19.5 kcal/mol, which corresponds to a second-order rate constant of 0.049 s⁻¹M⁻¹. researchgate.net This provides quantitative insight into the reactivity of this class of compounds.

The following table provides a summary of kinetic data for the reaction of various nucleophiles with a model electrophile, illustrating the factors that influence nucleophilicity.

| Nucleophile | Relative Rate |

| CH₃CO₂⁻ | 1 |

| Cl⁻ | ~200 |

| Br⁻ | ~10,000 |

| N₃⁻ | ~30,000 |

| CH₃O⁻ | ~50,000 |

| CN⁻ | ~100,000 |

| SCN⁻ | ~100,000 |

| I⁻ | ~150,000 |

| CH₃S⁻ | >5,000,000 |

| This table is illustrative and based on general nucleophilicity trends with a reference electrophile (methyl bromide) to show relative reactivities. libretexts.org |

Rearrangement Reactions of this compound

In addition to undergoing nucleophilic attack, this compound is known to undergo rearrangement reactions, a common characteristic of epoxides, particularly those bearing electron-withdrawing groups. nih.gov

Thermal and Catalytic Rearrangements

This compound can rearrange to form 2-chloroacetaldehyde. nih.govtoxicdocs.org This rearrangement can be facilitated by thermal means or through catalysis. The presence of a Lewis acid can catalyze the rearrangement of epoxides by coordinating to the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond and subsequent migration of a substituent. nih.govcore.ac.uk The unsymmetrical chlorine substitution in this compound contributes to its instability and propensity for rearrangement. nih.gov

Mechanistic Investigations of Rearrangement Products

The mechanism of the rearrangement of this compound to 2-chloroacetaldehyde is of significant interest, particularly in the context of its metabolism and interaction with biological systems. nih.gov Both this compound and its rearrangement product, 2-chloroacetaldehyde, are capable of reacting with nucleic acids to form etheno adducts. nih.govresearchgate.net This highlights the importance of understanding the rearrangement process in assessing the biological activity of the parent compound.

Mechanistic studies often employ isotopic labeling to trace the fate of atoms during the reaction. Such studies have been instrumental in elucidating the pathways of epoxide rearrangements. core.ac.uk For example, in the rearrangement of other epoxides, deuterium (B1214612) labeling has been used to determine the stereochemical course of hydride migration. core.ac.uk While specific mechanistic studies on the thermal and catalytic rearrangement of isolated this compound are not extensively detailed in the provided context, the general principles of epoxide rearrangements suggest a process involving the opening of the epoxide ring to form a carbocationic intermediate, followed by a hydride or halide shift to yield the final aldehyde product.

Metal-Mediated and Organometallic Transformations

The reactivity of this compound is significantly influenced by the presence of metals and organometallic reagents, leading to a variety of transformations including reductive eliminations and cyclization reactions. These processes are crucial for the synthesis of diverse organic molecules.

Reductive elimination reactions involving this compound and active metals can lead to the formation of unsaturated compounds. For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to efficiently cause the reductive elimination of 3-aryl 2,3-dibromopropanoates to cinnamates. acs.org While this example does not directly involve this compound, it highlights a pathway where a halogenated substrate undergoes elimination. In the case of 3-phenyl 2,3-dihalopropanoates, debromination is the primary pathway, yielding 3-phenylacrylate derivatives. acs.org These reactions suggest that similar reductive eliminations could be feasible for this compound, potentially yielding vinyl derivatives. The mechanism of such reactions often involves the formation of byproducts like brominated-DMSO, methyl bromide (MeBr), and hydrobromic acid (HBr). acs.org

In the context of environmental remediation, reductive dechlorination of vinyl chloride, the precursor to this compound, is a key biodegradation pathway. researchgate.net This process can be influenced by geochemical parameters at oxic/anoxic interfaces, where aerobic metabolic oxidation can compete with reductive dechlorination to ethene. researchgate.net The presence of certain aerobic bacteria, such as Sinorhizobium meliloti and Pseudomonas aeruginosa, can facilitate the bioreduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which can act as an electron donor in these reductive processes. researchgate.net

Organometallic intermediates play a pivotal role in the cyclization reactions of this compound and related compounds, enabling the synthesis of various heterocyclic structures. For example, 2-chlorooxiranes are utilized in the preparation of thiazoles and dihydrothiazoles. mdpi.comresearchgate.netresearchgate.net

Ruthenium-catalyzed [2 + 2 + 2] cycloaddition reactions of 1,6-diynes with alkenes, which proceed via organometallic intermediates, offer a pathway to bicyclic 1,3-cyclohexadienes. acs.org The mechanism is thought to involve the formation of ruthenacycloheptadiene intermediates. acs.org Depending on the nature of the alkene, the reaction can proceed through either a reductive elimination or a β-elimination followed by reductive elimination. acs.org

Palladium-catalyzed cyclization reactions also demonstrate the utility of organometallic intermediates. For instance, the reaction of o-haloanilines, carbon dioxide (CO₂), and isocyanides under palladium catalysis can produce quinazoline-2,4(1H,3H)-diones. mdpi.com A proposed mechanism involves the formation of a vinyl anion intermediate after cyclization, which can then be protonated or trapped by an electrophile. mdpi.com

Reductive Elimination Reactions with Active Metals

Polymerization Mechanisms and Kinetics

This compound and its derivatives are important monomers in polymerization reactions, particularly in cationic ring-opening polymerization (CROP), leading to the formation of functional polymers with potential biomedical applications.

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxazolines, which are structurally related to this compound. rsc.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov This type of polymerization is typically initiated by electrophilic species such as alkyl tosylates or triflates. nih.govbeilstein-journals.org The propagation can proceed through either an ionic or a covalent species, or sometimes both, depending on the initiator used. researchgate.net

Recent research has focused on utilizing "green" solvents for the CROP of 2-oxazolines to enhance the environmental friendliness of the synthesis. rsc.orgnih.govnih.gov Studies have investigated solvents like γ-butyrolactones and dihydrolevoglucosenone (DLG). rsc.orgnih.govnih.gov While γ-butyrolactones have shown promise as effective solvents for the CROP of 2-ethyl-2-oxazoline (B78409), with polymerization efficiency and control comparable to traditional solvents like acetonitrile, the use of DLG has presented challenges. rsc.orgnih.gov In DLG, the solvent was found to be non-inert under typical CROP conditions, leading to side products and limited control over the polymerization. nih.govnih.gov However, specific conditions, such as using 2-ethyl-3-methyl-2-oxazolinium triflate salt as an initiator at 60 °C, have shown to yield polymers with a relatively narrow molar mass distribution. nih.govnih.gov

The kinetics of CROP are influenced by factors such as temperature and the choice of initiator. For example, in the polymerization of 2-ethyl-2-oxazoline in DLG, the apparent polymerization rate constant (k_p) decreased significantly when the temperature was lowered from 90 °C to 60 °C. beilstein-journals.org

Table 1: Kinetic Data for Cationic Ring-Opening Polymerization of 2-ethyl-2-oxazoline in DLG

| Initiator | Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) |

| MeOTf | 90 | 6.7 x 10⁻³ |

| EtOxMeOTf | 90 | 6.6 x 10⁻³ |

| MeOTf | 60 | 0.5 x 10⁻³ |

| EtOxMeOTf | 60 | 0.8 x 10⁻³ |

Data sourced from a study on CROP in dihydrolevoglucosenone. beilstein-journals.org

While direct polymerization of this compound is less commonly reported, its structural analog, 2-(chloromethyl)oxirane (also known as epichlorohydrin), is a widely used monomer. ontosight.ai Homopolymers of 2-(chloromethyl)oxirane can undergo further reactions, such as substitution of the chlorine atom with an iodine atom by reacting with sodium iodide. ontosight.ai This modification results in a new polymer with altered properties, including improved thermal stability and chemical resistance, making it suitable for applications in pharmaceuticals, adhesives, and coatings. ontosight.ai

The study of vinyl chloride polymerization is also relevant, as this compound is its primary metabolite. who.intinchem.org Understanding the polymerization of vinyl chloride provides insights into the potential reactivity of this compound in biological systems and industrial processes.

Cationic Ring-Opening Polymerization Studies

Reactions with Biomolecular Scaffolds (Chemical Mechanisms)

This compound is a reactive electrophile that can form covalent adducts with nucleophilic sites in biomolecules such as DNA and proteins. researchgate.netacs.org This reactivity is central to its role as a metabolite of the carcinogen vinyl chloride. wikipedia.orgresearchgate.net

The primary mechanism of this compound's interaction with DNA involves the alkylation of nucleic acid bases. wikipedia.org It reacts with DNA to form a variety of adducts, including etheno adducts. who.intresearchgate.net Specifically, this compound can isomerize to 2-chloroacetaldehyde, which then reacts with adenosine (B11128) residues to form 1,N⁶-ethenodeoxyadenosine (εdA). wikipedia.org The reaction of this compound with DNA also yields other products, such as 7-hydroxyethanoguanine. researchgate.net The formation of these DNA adducts is considered a key step in the mutagenic and carcinogenic effects of vinyl chloride. researchgate.netresearchgate.net

The order of formation of different adducts from the reaction of this compound with DNA has been studied, with N²,3-ε-dGuo being more abundant than 1,N²-ε-dGuo. researchgate.net

Table 2: DNA Adducts Formed from Reaction with this compound

| Adduct | Precursor |

| 1,N⁶-ethenodeoxyadenosine (εdA) | 2-Chloroacetaldehyde (from this compound) |

| 7-hydroxyethanoguanine | This compound |

| N²,3-ε-dGuo | This compound |

| 1,N²-ε-dGuo | This compound |

Information compiled from studies on DNA adduct formation. researchgate.netwikipedia.org

Mechanism of Adduct Formation with Nucleobases

This compound is a bifunctional electrophile that readily reacts with the nucleophilic centers of DNA bases to form cyclic etheno adducts. nih.govnih.gov These reactions are significant as this compound is the primary reactive metabolite of the carcinogen vinyl chloride, formed in vivo via oxidation by cytochrome P450 enzymes. nih.govrsc.org The chemical mechanisms underlying the formation of these adducts with adenine (B156593), guanine, and cytosine have been extensively studied, often using nuclear magnetic resonance (NMR) spectroscopy and precursors labeled with ¹³C. nih.gov

The general mechanism involves a nucleophilic attack from a nitrogen atom of a nucleobase onto one of the carbon atoms of the this compound epoxide ring. This is followed by an intramolecular cyclization reaction, where another nucleophilic site on the base attacks the second carbon, displacing the chlorine atom and forming a stable five-membered etheno ring. Both this compound and its rearrangement product, 2-chloroacetaldehyde, can form these etheno adducts, though the reaction yields are substantially higher with this compound. nih.gov

Reaction with Guanine: The reaction of this compound with guanine is complex and yields multiple adducts. The initial step is proposed to be an Sɴ2 reaction where the highly nucleophilic N7 position of the guanine ring attacks a carbon of the oxirane, leading to the formation of N7-(2-oxoethyl)guanine. rsc.orgepa.govresearchgate.net This intermediate is unstable and can undergo further intramolecular reactions. Cyclization can occur between the exocyclic N² amine and the aldehydic carbon to form N²,3-ethenoguanine (N²,3-ε-Gua). nih.govepa.gov Alternatively, a more complex rearrangement and cyclization pathway involving the N1 and N² positions leads to the formation of 1,N²-ethenoguanine (1,N²-ε-Gua) and a stable, hydrated hemiaminal derivative, 5,6,7,9-tetrahydro-7-hydroxy-9-oxoimidazo[1,2-a]purine, also known as 7-OH-1,N²-ε-Guo. nih.govnih.govepa.gov

Reaction with Adenine and Cytosine: The formation of etheno adducts with adenine and cytosine follows a more direct cyclization pathway.

For adenine, the N1 and the exocyclic N⁶ positions act as the two nucleophilic sites. The reaction with this compound results in the formation of 1,N⁶-ethenoadenine (1,N⁶-ε-Ade). epa.govnsf.gov

For cytosine, the N3 and the exocyclic N⁴ positions are involved in the reaction, leading to the formation of 3,N⁴-ethenocytosine (3,N⁴-ε-Cyt). epa.gov

The mechanisms for the reactions with adenosine (Ado) and cytidine (B196190) (Cyd) have been elucidated using ¹³C NMR spectroscopy. nih.gov The reaction of this compound with N⁶-methyladenosine was found to be two orders of magnitude faster than the corresponding reaction with 2-chloroacetaldehyde. nih.gov

The primary DNA adducts formed from the reaction of this compound with nucleobases are summarized in the table below.

| Nucleobase | Primary Adducts Formed with this compound |

| Guanine | N7-(2-oxoethyl)guanine |

| 1,N²-ethenoguanine (1,N²-ε-Gua) | |

| N²,3-ethenoguanine (N²,3-ε-Gua) | |

| 5,6,7,9-tetrahydro-7-hydroxy-9-oxoimidazo[1,2-a]purine (7-OH-1,N²-ε-Guo) | |

| Adenine | 1,N⁶-ethenoadenine (1,N⁶-ε-Ade) |

| Cytosine | 3,N⁴-ethenocytosine (3,N⁴-ε-Cyt) |

This table summarizes the major adducts identified from the reaction between this compound and DNA nucleobases. epa.gov

Regiospecificity and Stereospecificity of Biomolecular Interactions

The interaction of this compound with nucleobases exhibits a degree of specificity in terms of the reaction site (regiospecificity) and the three-dimensional orientation of the resulting adduct (stereospecificity).

Regiospecificity: The formation of specific etheno adducts is determined by the inherent nucleophilicity of the nitrogen atoms within the purine (B94841) and pyrimidine (B1678525) rings.

Guanine: The N7 position is the most nucleophilic site on the guanine base and is the primary point of initial alkylation by this compound, forming the N7-(2-oxoethyl)guanine intermediate. rsc.orgresearchgate.net Subsequent intramolecular cyclization is also regiospecific, involving either the N1 and N² positions to form 1,N²-ε-Gua or the N² and N3 positions to yield N²,3-ε-Gua. nih.govepa.gov The structural conformation of DNA can influence the outcome; for instance, hydrogen bonding within double-stranded DNA structures is a key factor in the formation of 1,N²-ε-Gua. nih.gov

Adenine: The reaction is directed to the N1 and N⁶ positions to form the 1,N⁶-etheno ring system. epa.gov

Cytosine: The reaction specifically involves the N3 and N⁴ positions, resulting in the 3,N⁴-etheno adduct. epa.gov

This regiospecificity ensures that a defined set of DNA lesions is formed, each with distinct structural properties that influence DNA replication and repair.

Stereospecificity: this compound is a chiral molecule, existing as two enantiomers. Consequently, its reactions with chiral biological macromolecules like DNA can potentially be stereospecific, leading to the formation of diastereomeric adducts. However, research into the stereoselectivity of these reactions has yielded nuanced results.

Computational studies modeling the reaction between this compound and guanine have predicted that the reaction has insignificant stereoselectivity. researchgate.net This suggests that both enantiomers of this compound may react at similar rates, potentially leading to a racemic or near-racemic mixture of adducts. While direct experimental confirmation for this compound is limited, studies with structurally related compounds are informative. For example, the reaction of crotonaldehyde (B89634) with deoxyguanosine is known to form two diastereomeric 1,N² cyclic adducts, which can be separated and have their absolute configurations assigned. researchgate.net This highlights that the formation of stereoisomeric adducts is a critical aspect of DNA damage by similar electrophiles and that analytical methods exist to resolve and characterize them. researchgate.net Further investigation is needed to fully delineate the stereospecific outcomes of this compound's reactions with DNA nucleobases in a biological context.

Computational and Theoretical Investigations of 2 Chlorooxirane

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have been central to understanding the intrinsic properties of 2-chlorooxirane. researchgate.netabct.fr These methods allow for the detailed investigation of the molecule's electronic structure, the energetics of its reactions, and the nature of the transition states involved. researchgate.netias.ac.in A variety of theoretical levels have been employed, including ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as numerous DFT functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) and def2-SVP. abct.frias.ac.inrsc.org

The electronic structure of this compound dictates its high electrophilicity and reactivity. researchgate.net DFT studies, particularly using the M06-2X functional, have been employed to analyze its bonding. ias.ac.inias.ac.in Natural Bond Orbital (NBO) analysis is a common technique used in these studies to probe the electronic distribution and bond orders within the molecule. ias.ac.in The Wiberg bond index (WBI), derived from NBO analysis, provides a quantitative measure of the bond order between atoms. ias.ac.in The strained three-membered oxirane ring, combined with the electron-withdrawing nature of the chlorine atom, results in a highly polarized and reactive molecule. This inherent strain and electronic distribution are key factors in its susceptibility to nucleophilic attack and ring-opening reactions. ias.ac.in

A significant focus of computational studies has been on the reaction energetics and the characterization of transition states for reactions involving this compound. This is particularly important for understanding its role as an ultimate carcinogen, which involves its reaction with biological nucleophiles like DNA bases. abct.fr

For instance, the reaction of this compound with guanine (B1146940) has been studied using both ab initio (MP2) and DFT methods. researchgate.net These calculations focus on the SN2 substitution mechanism, which is the rate-limiting step, leading to the formation of an unstable intermediate. abct.fr The transition states for these reactions are meticulously characterized by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the reaction coordinate. ias.ac.in

Below is a table summarizing calculated energetic data for key reactions.

| Reaction | Computational Method | Calculated Value | Unit | Reference |

|---|---|---|---|---|

| Reaction with Guanine (Activation Free Energy) | Ab initio / DFT with solvation models | ~19.5 | kcal/mol | researchgate.netabct.fr |

| FLP-mediated Ring-Opening (Reaction Free Energy of Intermediate) | PCM(toluene)-M06-2X/def2-TZVP//M06-2X/def2-SVP | -11.5 | kcal/mol | ias.ac.inias.ac.in |

Electronic Structure Analysis and Bonding Characteristics

Molecular Dynamics Simulations in Mechanistic Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. cuni.cz While detailed MD simulation studies focused solely on this compound are not extensively documented in the provided literature, the methodology is applied to understand related processes. For example, ab initio MD has been used to study hydration processes, which are crucial for understanding the reactivity of electrophilic epoxides in aqueous biological environments. researchgate.net Furthermore, computational protocols combining semiempirical MD simulations with DFT are utilized to explore the conformational space of reactive intermediates, which is essential for predicting catalyst activity and reaction pathways. cuni.cz Such simulations can track the reorientations of molecules and analyze time-correlation functions to build a dynamic model of the system's behavior over time. researchgate.net

Solvation Models and Their Impact on Predicted Reactivity

Given that the reactions of this compound often occur in solution, accurately modeling the effect of the solvent is critical for obtaining meaningful computational results. Implicit solvation models are frequently used to account for the bulk electrostatic effects of the solvent on the solute. researchgate.netabct.fr

Commonly applied models include:

Polarizable Continuum Model (PCM) : This model, part of the Tomasi solvent reaction field method, treats the solvent as a continuous dielectric medium. researchgate.netias.ac.inmdpi.com

Langevin Dipoles (LD) Model : This approach represents the solvent with a grid of polarizable dipoles. researchgate.netabct.fracs.org

These models are crucial for calculating activation free energies in solution. researchgate.net Studies comparing different solvation models have found that the choice of model can influence the predicted reactivity, although the general trends often remain consistent. acs.org For the reaction of this compound with guanine, calculations incorporating these solvation models yielded activation free energies that were in good agreement with experimental values, lending strong support to the proposed reaction mechanism. researchgate.netabct.fr

The table below illustrates the importance of solvation on calculated energy values.

| Reaction | Condition | Computational Method | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Reaction with Guanine | Gas Phase (Vacuum) | HF/6-311++G(d,p) | Value not explicitly stated, but reactivity order changes with solvent. | acs.org |

| Aqueous Solution | HF/6-311++G(d,p) with Langevin Dipole Model | Results closest to experimental values. | acs.org |

Conformational Analysis and Isomerization Pathways

The conformational flexibility of this compound and its potential to isomerize are important aspects of its chemistry. The molecule can exist in different spatial arrangements, or conformations, and computational methods can determine the relative energies of these conformers and the barriers to their interconversion. rsc.orgcuni.cz The isomerization of this compound to 2-chloroacetaldehyde is a known chemical transformation. wikipedia.org While specific computational studies detailing the energy profile of this particular isomerization were not found in the search results, the methods for such an investigation are well-established.

DFT and ab initio calculations are used to locate the stable conformers (as minima on the potential energy surface) and the transition states connecting them. rsc.org The study of the reaction between this compound and guanine also predicted insignificant stereoselectivity, suggesting that the energy differences between the transition state conformations leading to different stereoisomers are small. researchgate.net

2 Chlorooxirane As a Strategic Building Block in Academic Organic Synthesis

Precursor to Diverse Heterocyclic Scaffolds

2-Chlorooxirane is a valuable starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.net Its strained three-membered ring and the presence of a chlorine atom make it susceptible to nucleophilic attack, facilitating the construction of various ring systems.

Synthesis of Thiazoles, Dihydrothiazoles, and Selenazoles

The reaction of 2-chlorooxiranes with thioamides and thioureas provides a mild and efficient route to thiazoles and their partially saturated analogs, 4-hydroxy-4,5-dihydrothiazoles and 2-imino-2,3-dihydrothiazoles. researchgate.netresearchgate.netmdpi.comacs.orgcapes.gov.brmolaid.comlookchem.comdoi.org This method offers excellent yields and represents a significant approach to constructing the thiazole (B1198619) ring system. researchgate.netslideshare.net The versatility of this reaction allows for the synthesis of a variety of substituted thiazoles. researchgate.net

Similarly, 2-chlorooxiranes react with selenoamides and selenoureas to produce selenazoles. researchgate.netthieme-connect.dearkat-usa.orgthieme.de For instance, the reaction with selenourea (B1239437) can lead to nearly quantitative yields of selenazol-2-amines. researchgate.netthieme-connect.de This transformation is considered a modification of the well-known Hantzsch synthesis and provides a valuable pathway to these selenium-containing heterocycles. thieme-connect.de The reaction of selenoformamide with α-chloroacetaldehyde, a related α-halo carbonyl compound, has been used to prepare the parent unsubstituted selenazole. thieme-connect.de

| Reactant | Product | Heterocycle Class |

| This compound | Thiazole | Thiazole |

| This compound | 4-Hydroxy-4,5-dihydrothiazole | Dihydrothiazole |

| This compound | 2-Imino-2,3-dihydrothiazole | Dihydrothiazole |

| This compound | Selenazole | Selenazole |

Formation of Other Nitrogen and Oxygen Heterocycles

Beyond sulfur and selenium heterocycles, this compound is implicated in the synthesis of other nitrogen and oxygen-containing ring systems. The reaction of 2-chloroepoxy-1,1-diethoxy-2,3-butane with 2-amino-4-methylpyridine (B118599) results in a complex heterocyclization, yielding a substituted imidazo[1,2-a]pyridine (B132010) derivative. osi.lv This reaction highlights the ability of this compound derivatives to engage in intricate reaction cascades involving multiple electrophilic centers. osi.lv Furthermore, the ring-opening of fluorooxiranes by nucleophiles like methanol (B129727) demonstrates the general reactivity of halo-oxiranes in forming new C-O bonds, a principle applicable to the synthesis of various oxygen heterocycles. e-bookshelf.denih.govrsc.org The reaction of 2-chlorooxiranes with phosphites and phosphanes can also lead to β-carbonylphosphonic esters and -phosphonium salts, which are precursors to other cyclic structures. lookchem.com

Intermediate in Complex Organic Molecule Synthesis

The reactivity of this compound extends to its use as a key intermediate in the synthesis of more complex and biologically relevant molecules. Its ability to introduce specific functionalities and stereocenters makes it a valuable tool for synthetic chemists.

Enantioselective Synthesis of Chiral Intermediates

This compound and its derivatives are employed in asymmetric synthesis to generate chiral building blocks. researchgate.netlibretexts.org For example, a tandem double elimination of an α-chlorooxirane has been utilized as a key step in the practical, gram-scale asymmetric synthesis of CMI-977, a potent anti-asthmatic drug candidate. researchgate.net This strategy, combined with protocols like Jacobsen hydrolytic kinetic resolution and Sharpless asymmetric epoxidation, allows for the controlled synthesis of specific enantiomers. researchgate.net The ability to achieve high stereoselectivity is crucial in the preparation of chiral molecules where biological activity is often dependent on a specific stereoisomer. researchgate.net

Applications in Natural Product Synthesis Research

The utility of this compound as an intermediate is further demonstrated in the synthesis of natural products. For instance, it has been implicated as a reactive metabolite of vinyl chloride that can form DNA adducts, such as 1,N6-ethenoadenosine, which is relevant to understanding the carcinogenicity of vinyl chloride. researchgate.netwikipedia.org While this highlights a biological role, the underlying chemical reactivity is harnessed by synthetic chemists. The epoxide ring-opening of chloroepoxides with various nucleophiles is a common strategy in the synthesis of diverse natural products, including alkaloids and terpenoids. rsc.org These reactions allow for the introduction of new functional groups and the construction of the carbon skeletons of complex natural products. rsc.org

| Application Area | Key Transformation | Significance |

| Asymmetric Synthesis | Tandem double elimination of α-chlorooxirane | Access to enantiomerically pure chiral building blocks |

| Natural Product Synthesis | Epoxide ring-opening with nucleophiles | Construction of complex molecular architectures and introduction of functionality |

| Mechanistic Studies | Formation of DNA adducts | Understanding the biological activity of related compounds |

Utility in Polymer Chemistry Research as a Monomer

In the realm of polymer chemistry, this compound and its close analog, 2-(chloromethyl)oxirane (epichlorohydrin), serve as monomers in polymerization reactions. cdnsciencepub.com The homopolymer of 2-(chloromethyl)oxirane can be chemically modified, for example, by reaction with sodium iodide, to produce polymers with altered properties. This nucleophilic substitution reaction replaces the chlorine atom with an iodine atom, leading to polymers with potentially enhanced thermal stability, chemical resistance, and adhesive characteristics. These modified polymers find potential applications in various fields, including pharmaceuticals, adhesives, and coatings. The ability of the oxirane ring to undergo polymerization makes these chlorinated epoxides useful monomers for creating functional polymers. cdnsciencepub.com

Design and Synthesis of Specific Functional Groups and Chainsresearchgate.net

The unique chemical architecture of this compound, characterized by a strained three-membered ring and a reactive chlorine atom, renders it a valuable electrophilic building block in academic organic synthesis. Its utility is particularly evident in the strategic construction of diverse functional groups and carbon chains through carefully orchestrated ring-opening reactions. Nucleophilic attack on the epoxide ring, which is often regioselective, allows for the introduction of a wide array of functionalities, leading to the synthesis of complex and valuable molecules.

One of the prominent applications of this compound and its derivatives is in the synthesis of heterocyclic compounds. The reaction of 2-chlorooxiranes with thioamides and thioureas provides a direct and efficient route to thiazoles, 4-hydroxy-4,5-dihydrothiazoles, and 2-imino-2,3-dihydrothiazoles. researchgate.netresearchgate.net These reactions generally proceed under mild conditions and are reported to provide excellent yields of the desired heterocyclic products. researchgate.netresearchgate.netacs.org For instance, the reaction with selenourea can lead to near quantitative yields of the corresponding selenazoles. researchgate.netresearchgate.net This methodology offers a powerful tool for the construction of these important classes of heterocycles, which are prevalent in many biologically active compounds.

In the realm of carbohydrate chemistry, spiro-α-chloroepoxides, which can be synthesized from the corresponding sugar-derived ketones, serve as key intermediates for the introduction of branched-chain functional groups. The stereospecific formation of these spiro-α-chloroepoxides, followed by nucleophilic ring-opening, enables the precise installation of various substituents. oup.comoup.comsemanticscholar.orgresearchgate.netacs.org This strategy has been successfully employed in the total synthesis of complex natural products like (±)-tetrodotoxin. oup.com The nucleophilic attack typically occurs at the β-carbon relative to the chloro group in an SN2 fashion, allowing for a high degree of stereocontrol. semanticscholar.org

The following table summarizes the synthesis of functionalized branched-chain sugars via the nucleophilic ring-opening of a spiro-α-chloroepoxy sugar intermediate derived from 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. oup.comresearchgate.net

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Azide (N₃⁻) | NaN₃, 15-crown-5, HMPA, 70 °C | 3-C-azido-3-C-formyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 85 | oup.com |

| Hydride (H⁻) | NaBH₄, DMSO, 80 °C | 3-deoxy-3-C-formyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose | 65 | oup.com |

| Methoxy (MeO⁻) | NaOMe, HMPA, 70 °C | 1,2:5,6-di-O-isopropylidene-3-C-dimethoxymethyl-α-D-allofuranose | Quantitative | oup.comresearchgate.net |

Furthermore, the ring-opening of chlorooxiranes with various nucleophiles provides a versatile method for the synthesis of α-hydroxy α'-substituted ketones. This transformation allows for the introduction of a new carbon-carbon or carbon-heteroatom bond adjacent to a newly formed hydroxyl group, creating a valuable synthetic intermediate. While the general utility of this reaction is established, specific and comprehensive yield data for a wide range of substrates and nucleophiles require further investigation based on the available literature.

The following table illustrates the potential of this methodology, although specific yields for these exact transformations using this compound were not detailed in the provided search results.

| Chlorooxirane Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Substituted this compound | Organocuprates (R₂CuLi) | α-hydroxy α'-alkyl ketone | General Reaction |

| Substituted this compound | Enolates | γ-dicarbonyl compound | General Reaction |

| Substituted this compound | Cyanide (CN⁻) | α-hydroxy-β-keto nitrile | General Reaction |

Advanced Research on Derivatives and Analogs of 2 Chlorooxirane

Comparative Studies of Haloepoxide Reactivity (e.g., fluoro-, bromo-oxiranes)

The reactivity of haloepoxides is significantly influenced by the nature of the halogen atom attached to the oxirane ring. Comparative molecular orbital studies indicate that the three-membered ring of 2-fluorooxirane (B14494622) possesses more tension and is less stable than that of 2-chlorooxirane. nih.gov Despite this, 2-fluorooxirane is considered less reactive towards tissue macromolecules than this compound. nih.gov The order of reactivity for haloethylene oxides derived from vinyl halides has been proposed to be vinyl chloride-derived oxide > vinyl fluoride-derived oxide > vinyl bromide-derived oxide. nih.gov

The unusual behavior of this compound compared to other halo-oxiranes in certain contexts may stem from a specific interaction between the oxygen and chlorine atoms, rather than solely from the properties of the three-membered ring. researchgate.net In reactions involving ring opening, the choice of reagent can lead to different outcomes. For instance, the reaction of 1,3,3-trichloro-7-oxabicyclo[4.1.0]heptane (a complex chlorooxirane) with HF-pyridine yields a mix of products, while its reaction with boron trifluoride-ether (BF₃·Et₂O) is noted for higher yield and selectivity in forming the corresponding fluorohydrin. researchgate.net This highlights the nuanced reactivity of chlorooxiranes compared to their analogs.

| Haloepoxide | Relative Ring Strain/Stability | Relative Reactivity with Macromolecules | Notes |

|---|---|---|---|

| 2-Fluorooxirane | Higher ring tension, less stable than this compound nih.gov | Less reactive than this compound nih.gov | Considered less reactive despite higher ring strain. nih.gov |

| This compound | More stable than 2-fluorooxirane nih.gov | More reactive than 2-fluorooxirane nih.gov | Reactivity can be influenced by specific oxygen-chlorine interactions. researchgate.net Ring-opening can be highly selective with reagents like BF₃·Et₂O. researchgate.net |

| 2-Bromooxirane | Data not specified | Considered in the reactivity trend: VC-oxide > VF-oxide > VB-oxide nih.gov | Reacts with trialkylstannates to form allylic alcohols. cdnsciencepub.com |

Synthesis and Reactivity of Substituted 2-Chlorooxiranes

The synthesis of 2-chlorooxiranes bearing additional substituents has been achieved through various methods, creating a library of intermediates for further chemical transformations. One approach involves the electroreductive cross-coupling of methyl trichloroacetate (B1195264) with aliphatic aldehydes, which selectively yields α-chloroepoxides. researchgate.net Another method utilizes 1-chloroalkyl p-tolyl sulfoxides, which react with carbonyl compounds to form chloro alcohols that can be cyclized to the corresponding substituted chlorooxiranes. oup.com For more complex structures, an improved synthetic method for preparing spiro α-chloroepoxides from α-chloroolefine derivatives has also been developed. researchgate.net

Substituted 2-chlorooxiranes exhibit distinct reactivity. A notable reaction involves their treatment with silver tetrafluoroborate (B81430) (AgBF₄), which abstracts the chloride to form an epoxycarbenium ion. cdnsciencepub.comethz.ch This intermediate can then rearrange to an α-keto cation, which subsequently reacts with the tetrafluoroborate anion to produce α-fluoroketones in good yields. cdnsciencepub.comethz.ch The reactivity can also be harnessed for heterocycle synthesis; for example, 2-chlorooxiranes react with thioamides to prepare thiazoles. mdpi.comcapes.gov.br Some monosubstituted chlorooxiranes have been noted to be unstable, decomposing even during refrigerated storage, yet can be used immediately in subsequent reactions to achieve high yields of desired products like α-hydroxy α'-substituted ketones. oup.com

| Synthetic Method | Substituents | Key Reactivity Highlight | Reference |

|---|---|---|---|

| Electroreductive cross-coupling of methyl trichloroacetate and aldehydes | Aliphatic groups | These α-chloroepoxides can be converted to α-chloro or α-hydroxy ketones. researchgate.net | researchgate.net |

| Reaction of 1-chloroalkyl p-tolyl sulfoxides with carbonyl compounds | Alkyl and cycloalkyl groups | Treatment with various nucleophiles yields α-hydroxy α'-substituted ketones or α-hydroxy ketones. oup.com | oup.com |

| Epoxidation of α-chloroolefine derivatives | Spirocyclic structures | Provides key intermediates for synthesizing branched-chain functionalized compounds. researchgate.net | researchgate.net |

| Reaction with AgBF₄ | Various | Rearrangement to form α-fluoroketones. cdnsciencepub.comethz.ch | cdnsciencepub.comethz.ch |

| Reaction with thioamides | Various | Serves as a method for the preparation of thiazoles and dihydrothiazoles. capes.gov.br | capes.gov.br |

Stereoisomeric and Enantiomeric Purity in Derived Compounds

Controlling the stereochemistry during the synthesis of this compound derivatives is a key area of research, enabling the production of compounds with high enantiomeric purity. Enantiomeric excess (ee) is a measure of this purity, reflecting how much one enantiomer is present in greater amounts than the other. wikipedia.org

The stereoselective synthesis of specific enantiomers of haloepoxides has been demonstrated. For example, the chiral enantiomers (2S,3S) and (2R,3R) of an α-bromoepoxide were prepared using Sharpless asymmetric epoxidation with either (+) or (-)-diisopropyl tartrate as the chiral ligand. cdnsciencepub.com Analysis of the resulting products revealed high enantiomeric purity, with an enantiomeric excess of 90% for the (2S,3S) enantiomer and 80% for the (2R,3R) enantiomer. cdnsciencepub.com

Furthermore, reactions of these enantiopure haloepoxides can proceed with high fidelity. The zinc-mediated conversion of (2R,3S)- and (2S,3R)-α-iodoepoxides to the corresponding allylic alcohols occurred in good yields (85% and 75%, respectively) with no detected loss of chiral purity at the C3 position. cdnsciencepub.com The ring-opening of α-haloepoxides can also be highly stereoselective. The reaction of α-halogenoepoxycyclohexanes with specific fluorinating agents can lead to the regio- and stereo-selective formation of the corresponding cis-fluorohydrins in high yield. researchgate.net These methodologies are vital for producing stereoisomerically pure compounds derived from the this compound scaffold for various applications.

| Starting Material Class | Chiral Method/Reagent | Product Class | Reported Purity | Reference |

|---|---|---|---|---|

| α,β-Unsaturated ester | Sharpless asymmetric epoxidation with (+)-DIPT | (2S,3S)-α-Bromoepoxide | 90% ee | cdnsciencepub.com |

| α,β-Unsaturated ester | Sharpless asymmetric epoxidation with (-)-DIPT | (2R,3R)-α-Bromoepoxide | 80% ee | cdnsciencepub.com |

| (2R,3S)-α-Iodoepoxide | Zinc powder | (S)-Allylic alcohol | No diminution of chiral purity | cdnsciencepub.com |

| α-Halogenoepoxycyclohexanes | BF₃·Et₂O or HF-pyridine | cis-Fluorohydrins | High regio- and stereo-selectivity | researchgate.net |

| Allylic alcohol | Simmons-Smith cyclopropanation | Cyclopropane derivative | Formed as a single stereoisomer | scispace.com |

Emerging Research Directions and Unexplored Reactivity of 2 Chlorooxirane

Development of Highly Selective and Sustainable Catalytic Systems

The high reactivity of 2-chlorooxirane presents a significant challenge in controlling reaction selectivity. Consequently, a major research thrust is the development of catalytic systems that can steer its transformations towards desired products with high precision while adhering to the principles of green chemistry.

Research is actively exploring a range of catalysts, from transition metals to organocatalysts and biocatalysts, to modulate the reactivity of epoxides like this compound. For instance, metal-based catalysts, including those based on copper, rhodium, and vanadium, are being investigated for their ability to activate the epoxide ring and facilitate specific bond formations. mdpi.comacs.org Copper(II)-based heterogeneous catalysts, for example, have shown high activity and selectivity in the green synthesis of β-hydroxy-1,2,3-triazoles from epoxides in water, a sustainable solvent. acs.org The development of recyclable heterogeneous catalysts is a key aspect of sustainability, aiming to minimize waste and reduce the economic and environmental cost of chemical processes. acs.org

Furthermore, sustainable catalytic systems are being designed for CO2 fixation reactions using epoxides as substrates to produce valuable cyclic carbonates. mdpi.com These processes often utilize bifunctional catalysts, such as cationic Zn-porphyrins, which can operate under mild, co-catalyst-free conditions. mdpi.com The goal is to develop systems that are not only efficient but also utilize abundant, non-toxic materials and operate under energy-efficient conditions.

The following table summarizes various catalytic systems being explored for reactions involving epoxides, highlighting their potential application to this compound chemistry.

| Catalyst Type | Example Catalyst System | Target Transformation | Key Features |

| Heterogeneous Metal Catalyst | Cu(II)-hydrazide supported on silica (B1680970) gel | Cycloaddition of epoxides with alkynes | High activity and selectivity in water; recyclable. acs.org |

| Homogeneous Metal Catalyst | Rh(II) trifluoroacetamidate | Oxidative cyclization | Enables complex intramolecular transformations. mdpi.com |

| Organocatalyst | Macrocyclic quaternary ammonium (B1175870) salts | CO2 fixation with epoxides | Metal-free; promotes kinetic resolution of epoxides. mdpi.com |

| Bifunctional Catalyst | Cationic Zn-Porphyrin on mesoporous silica | CO2 cycloaddition | High efficiency under mild, co-catalyst-free conditions. mdpi.com |

| Vanadium-Based Catalyst | V2O5 on TiO2 carrier | Selective catalytic reduction (SCR) | Efficient for NOx removal, potential for integrated pollution control. mdpi.com |

Integration with Flow Chemistry and Microreactor Technologies

The inherent instability and high reactivity of intermediates like this compound often lead to poor selectivity and safety concerns in traditional batch processing. beilstein-journals.org Flow chemistry, utilizing microreactors, offers a powerful solution to these challenges by providing superior control over reaction parameters. pharmasalmanac.comacs.org

Microreactors feature high surface-to-volume ratios, which enable extremely efficient heat and mass transfer. pharmasalmanac.com This allows for precise temperature control, preventing thermal runaways and decomposition of unstable species. acs.org The short residence times achievable in flow systems—often on the scale of milliseconds to seconds—are ideal for generating and immediately consuming highly reactive intermediates like this compound or related carbenoids before they can decompose or engage in side reactions. beilstein-journals.orguniba.it

This technology has been successfully applied to handle other thermally unstable species, such as chloroiodomethyllithium carbenoids, for the chemoselective synthesis of α-chloroaldehydes. uniba.itresearchgate.net Such studies demonstrate the potential of flow chemistry to "tame" the reactivity of this compound, enabling transformations that are difficult or impossible to achieve in batch reactors. researchgate.net By integrating microreactors, chemists can explore new reaction conditions, such as elevated temperatures and pressures, with enhanced safety, potentially unlocking novel reaction pathways for this compound. pharmasalmanac.comacs.org

The table below contrasts batch and flow chemistry, highlighting the advantages of the latter for handling reactive intermediates.

| Feature | Batch Chemistry | Flow Chemistry / Microreactors |

| Heat Transfer | Poor; potential for hot spots and thermal runaway. | Excellent; rapid and uniform heat dissipation. pharmasalmanac.com |

| Mass Transfer | Often slow and inefficient mixing. | Rapid and efficient mixing. pharmasalmanac.com |

| Reaction Control | Limited; difficult to precisely control temperature and residence time. | Precise control over temperature, pressure, and residence time. pharmasalmanac.comacs.org |

| Safety | Higher risk when handling hazardous or unstable reagents due to large volumes. | Enhanced safety due to small reaction volumes and superior control. beilstein-journals.org |

| Scalability | Often problematic ("scale-up" issues). | Simpler scalability by running multiple reactors in parallel ("numbering-up"). |

| Handling of Unstable Intermediates | Difficult; intermediates may decompose before reacting. | Ideal for generating and using unstable species in situ with minimal decomposition. beilstein-journals.orguniba.it |

Computational Design of Novel this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netabct.fr For a molecule like this compound, computational studies provide deep insights into its electronic structure, reaction mechanisms, and the energetics of potential transformation pathways. ias.ac.in

Researchers use computational methods to model the entire reaction coordinate of a proposed transformation, identifying transition states and calculating activation free energies. researchgate.netabct.fr This allows for the in silico screening of various reaction conditions, catalysts, and substrates before any experiments are conducted in the lab. For example, DFT calculations have been employed to elucidate the mechanism of CO2 cycloaddition to epoxides, helping to distinguish between different possible pathways and the role of the catalyst. mdpi.com

In the context of this compound, computational studies can predict how the electron-withdrawing chloro group influences the regioselectivity of nucleophilic attack on the epoxide ring. A study on P/Al frustrated Lewis pair (FLP) catalyzed ring-opening of epoxide derivatives showed that an electron-withdrawing group (like chlorine in this compound) destabilized the intermediate compared to an electron-donating group. ias.ac.in Such insights are crucial for designing reactions that yield a single, desired isomer. By modeling interactions with potential catalysts, computational chemistry can guide the development of new, highly selective transformations and help rationalize experimental observations. researchgate.netcuni.cz

The following table presents examples of how computational methods are applied to study the reactivity of epoxides.

| Computational Method | System Studied | Key Findings / Application | Reference |

| DFT (B3LYP/6-31+G(d,p)) | Epoxide + CO2 with catalyst | Elucidated that the reaction could not proceed at room temperature without a catalyst and helped analyze possible mechanisms. | mdpi.com |

| DFT (M06-2X/def2-TZVP) | Ring-opening of this compound with P/Al FLP | Calculated the free energy profile and showed destabilization of the reaction intermediate due to the electron-withdrawing chloro group. | ias.ac.in |

| Ab initio and DFT | Reaction of this compound with guanine (B1146940) | Calculated activation free energies that agreed with experimental values, validating the proposed reaction mechanism for DNA adduct formation. | researchgate.netabct.fr |

| Semiempirical MO (AM1, PM3) | Reaction of this compound with guanine | Used for their low computational cost to facilitate application in QM/MM methods and thermal averaging. | abct.fr |

Multicomponent Reactions Involving this compound as a Key Reagent

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of efficient and sustainable chemistry. mdpi.com The high reactivity and bifunctional nature of this compound make it an excellent candidate for use as a key building block in such reactions.

The epoxide ring can be opened by a nucleophile, and the resulting intermediate can undergo further reactions, often involving the chlorine atom as a leaving group. This sequential reactivity allows for the rapid construction of complex molecular scaffolds in a one-pot fashion. A prominent example is the synthesis of thiazoles and related heterocycles. mdpi.comresearchgate.net The reaction of 2-chlorooxiranes with thioamides or thioureas proceeds under mild conditions to afford thiazoles, 4-hydroxy-4,5-dihydrothiazoles, and 2-imino-2,3-dihydrothiazoles in excellent yields. researchgate.net Similarly, reaction with selenourea (B1239437) can produce selenazoles. researchgate.net

The development of novel MCRs featuring this compound is an active area of research. The goal is to expand the library of accessible molecular structures by exploring new combinations of reactants. These reactions offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures compared to traditional multi-step syntheses.

The table below lists examples of multicomponent reactions where epoxides or their precursors are used to generate valuable heterocyclic compounds.

| Reactants | Key Intermediate | Product Class | Significance |

| 2-Chlorooxiranes, Thioamides/Thioureas | Not explicitly isolated | Thiazoles, Dihydrothiazoles | Efficient access to important heterocyclic cores under mild conditions. mdpi.comresearchgate.net |

| 2-Chlorooxiranes, Selenourea | Not explicitly isolated | Selenazoles | Near quantitative yields for selenium-containing heterocycles. researchgate.net |

| Aromatic diynes, Elemental sulfur, Aliphatic diamines | Not involving epoxides directly, but showcases MCRs for sulfur-containing polymers. | Polythioamides | High-yield synthesis of polymers via multicomponent polymerization. mdpi.com |

| Alkynes, Amines, Sulfur | Not involving epoxides directly, but demonstrates three-component synthesis. | Thioamides | Efficient one-pot synthesis of thioamides. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.